![molecular formula C11H16N2O2S B12563999 2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine CAS No. 184826-44-6](/img/structure/B12563999.png)
2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in flavor and fragrance industries. This particular compound is characterized by its unique structure, which includes a sulfonyl group attached to a pyrazine ring, making it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine typically involves the reaction of 2,3,5-trimethylpyrazine with prop-2-ene-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
化学反応の分析
Types of Reactions
2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted pyrazines depending on the nucleophile used.
科学的研究の応用
2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the flavor and fragrance industry due to its aromatic properties.
作用機序
The mechanism of action of 2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2,3,5-Trimethylpyrazine: A simpler compound without the sulfonyl group, used primarily in the flavor industry.
2-Ethyl-3,5,6-trimethylpyrazine: Another pyrazine derivative with different substituents, used in organic synthesis.
Uniqueness
2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
184826-44-6 |
|---|---|
分子式 |
C11H16N2O2S |
分子量 |
240.32 g/mol |
IUPAC名 |
2,3,5-trimethyl-6-(prop-2-enylsulfonylmethyl)pyrazine |
InChI |
InChI=1S/C11H16N2O2S/c1-5-6-16(14,15)7-11-10(4)12-8(2)9(3)13-11/h5H,1,6-7H2,2-4H3 |
InChIキー |
DGWGYTQACXQGGP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C(=N1)C)CS(=O)(=O)CC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


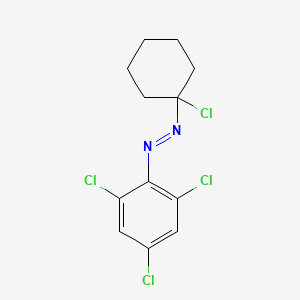



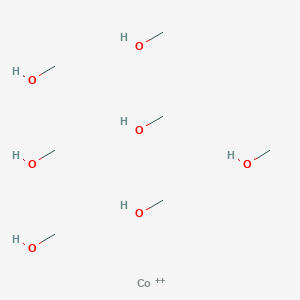
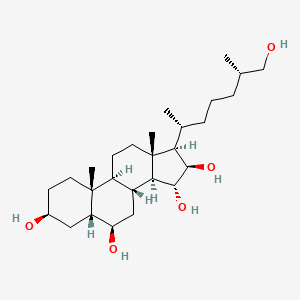
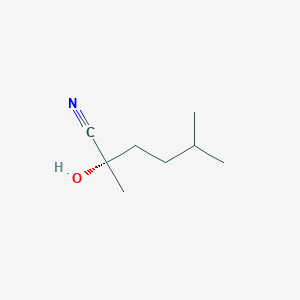
![(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-phenyldiazene](/img/structure/B12563954.png)
![N,N'-bis[3-(benzylamino)propyl]butane-1,4-diamine;2,2,2-trifluoroacetic acid](/img/structure/B12563961.png)
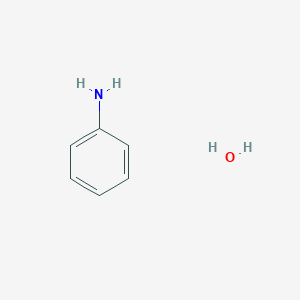
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzyl-N-methylamine](/img/structure/B12564004.png)
![Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane](/img/structure/B12564006.png)
![2-Fluorobenzo[f]quinoline](/img/structure/B12564009.png)
![1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12564014.png)
